Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate typically involves the reaction of 2-formyl-6-hydroxynicotinic acid with pyridine-4-methanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The pyridin-4-ylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include:
Oxidation: Methyl 2-carboxy-6-(pyridin-4-ylmethoxy)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(pyridin-4-ylmethoxy)nicotinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The pyridin-4-ylmethoxy group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used for its vasodilatory properties.
2-formyl-6-nitrobenzoate: Another derivative of nicotinic acid with different functional groups.
Uniqueness
Methyl 2-formyl-6-(pyridin-4-ylmethoxy)nicotinate is unique due to its combination of a formyl group and a pyridin-4-ylmethoxy group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H12N2O4 |
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Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 2-formyl-6-(pyridin-4-ylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-19-14(18)11-2-3-13(16-12(11)8-17)20-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3 |
InChI Key |
LVVROHDICSGQPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)OCC2=CC=NC=C2)C=O |
Origin of Product |
United States |
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